4-氨基-3-苯基丁酸盐酸盐

描述

Phenibut (hydrochloride) is an analytical reference standard categorized as a gabapentinoid and a nootropic. Phenibut also has sedative properties. This product is intended for research and forensic applications.

Phenibut (hydrochloride) is an analytical reference standard that is classified as a gabapentinoid. It is a GABA mimetic that acts as an agonist at GABAB receptors, blocks α2δ subunit-containing voltage-gated calcium channels, stimulates dopamine receptors, and inhibits the actions of β-phenethylamine. Phenibut has been reported to be recreationally abused. This product is intended for forensic and research purposes only.

科学研究应用

神经精神药理学应用

4-氨基-3-苯基丁酸盐酸盐,也称为苯巴比妥,是一种神经精神药,在 1960 年代被引入俄罗斯的临床实践。 它表现出抗焦虑和促智(增强认知)作用,主要作为 GABA 模拟物作用于 GABA(B) 受体 .

在太阳能电池技术中的应用

该化合物已被用作针状有机-无机卤化物钙钛矿太阳能电池活性层中的有机添加剂。 它导致具有垂直排列的晶粒和强 n 型半导体特性的更规则的钙钛矿层 .

膳食补充剂成分

苯巴比妥存在于一些用于各种用途的膳食补充剂中,包括改善睡眠、减轻压力和促智作用,通常被称为“聪明药”作用 .

潜在的治疗用途

尽管没有科学证实,但人们一直使用苯巴比妥来治疗焦虑、酒精使用障碍、失眠、抑郁、压力和许多其他疾病。 但是,关于苯巴比妥的大多数研究都在俄罗斯发表,并且没有强有力的科学证据支持这些用途,除了其神经精神药理学应用之外 .

研究化学品

作用机制

Target of Action

4-Amino-3-phenylbutyric acid hydrochloride, also known as Phenibut, primarily targets the GABA (gamma-aminobutyric acid) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a significant role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Phenibut acts as a GABA-mimetic , primarily at GABA(B) receptors . It is structurally related to GABA, and hence is a GABA analogue . It is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, Phenibut mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Biochemical Pathways

Phenibut’s action on GABA receptors leads to increased inhibitory signals in the central nervous system. This can result in anxiolytic (anti-anxiety), and nootropic (cognition-enhancing) effects . The increase in dopamine concentration can also contribute to its mood-enhancing properties .

Pharmacokinetics

Phenibut is well-absorbed in the body with a bioavailability of over 63% for a 250 mg dose . It is usually taken orally, but may also be administered rectally . The onset of action is typically 2-4 hours when taken orally . The elimination half-life is approximately 5.3 hours for a 250 mg dose , and it is primarily excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Phenibut’s action include decreased anxiety, improved cognitive function, and potential mood enhancement . Side effects can include sedation, sleepiness, nausea, irritability, agitation, dizziness, euphoria, and sometimes headache . Overdose of Phenibut can produce marked central nervous system depression including unconsciousness .

Action Environment

The action, efficacy, and stability of Phenibut can be influenced by various environmental factors. For instance, the presence of other substances or medications in the body can affect Phenibut’s absorption, distribution, metabolism, and excretion. Additionally, individual factors such as age, health status, and genetic makeup can also influence Phenibut’s effects .

生化分析

Biochemical Properties

4-Amino-3-phenylbutyric acid hydrochloride acts as a GABA-mimetic, primarily at GABAB receptors . It has anxiolytic and nootropic (cognition enhancing) effects . It has been shown to be effective in treating pediatric patients with epilepsy, as well as in the treatment of various metabolic disorders .

Cellular Effects

4-Amino-3-phenylbutyric acid hydrochloride binds to the benzodiazepine binding site on GABAA receptors and enhances the inhibitory actions of GABA . This causes sedation and muscle relaxation, which can be helpful for patients who have experienced a seizure or are withdrawing from benzodiazepines . 4-Amino-3-phenylbutyric acid hydrochloride also increases locomotor activity in rats and has been shown to have no effect on cardiac function .

Molecular Mechanism

4-Amino-3-phenylbutyric acid hydrochloride is thought to act as a GABA B receptor agonist, similarly to baclofen and γ-hydroxybutyrate (GHB) . At low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects in addition to the anxiolysis .

Temporal Effects in Laboratory Settings

There are reports of adverse health effects associated with the use of 4-Amino-3-phenylbutyric acid hydrochloride, and some evidence suggests that continued use can lead to dependence and increased tolerance, which means an increasingly higher dose is needed for the same effect .

Dosage Effects in Animal Models

The effects of 4-Amino-3-phenylbutyric acid hydrochloride vary with different dosages in animal models

Metabolic Pathways

It is known that it is structurally related to the neurotransmitter γ-aminobutyric acid (GABA), and hence is a GABA analogue .

属性

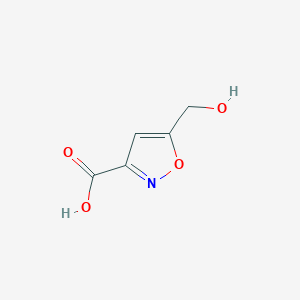

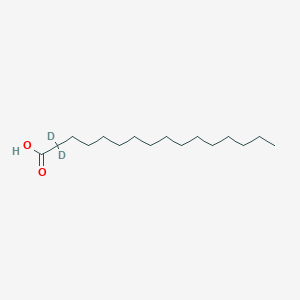

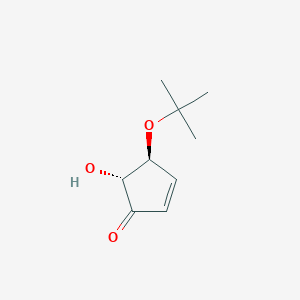

IUPAC Name |

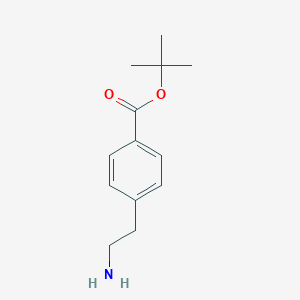

4-amino-3-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYRYMGYPBGOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3060-41-1 | |

| Record name | 4-Amino-3-phenylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625240H2LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main chemical transformation described in the research paper, and what is its significance?

A1: The research focuses on the synthesis of tetrazole-containing derivatives of 4-Amino-3-phenylbutanoic acid hydrochloride []. The researchers utilize the reactivity of both the amino and carboxy terminal groups of the molecule. Specifically, they replace the terminal amino group with a tetrazol-1-yl fragment through a reaction with triethyl orthoformate and sodium azide in acetic acid []. This modification is significant because introducing a tetrazole ring can alter the molecule's pharmacological properties, potentially leading to enhanced activity, stability, or target selectivity.

Q2: What are the yields of the synthesized tetrazole derivatives reported in the study?

A2: The paper reports successful synthesis of two tetrazole derivatives:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

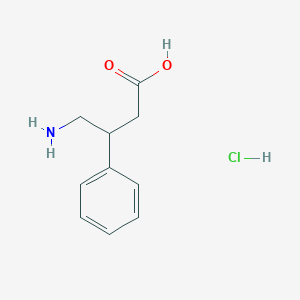

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)